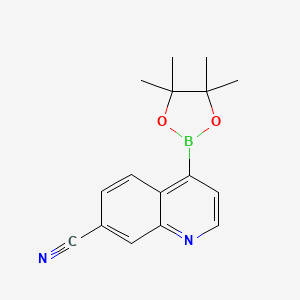
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile: is an organic compound that features a quinoline core substituted with a dioxaborolane group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction. This involves the reaction of the quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanide ion.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate aryl or vinyl halide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various aryl or vinyl-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly through coupling reactions.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: The quinoline core is a common motif in many pharmaceuticals, and the compound can be explored for its potential biological activity.
Fluorescent Probes: The compound’s structure allows for potential use in the development of fluorescent probes for biological imaging.
Industry:
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile depends on its application:
As a Ligand: It can coordinate to metal centers, influencing the reactivity and selectivity of the metal catalyst.
As a Fluorescent Probe: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be used for detection and imaging.
Comparaison Avec Des Composés Similaires
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- Quinoline Core: The presence of the quinoline core distinguishes it from other dioxaborolane derivatives, providing unique electronic and steric properties.
- Carbonitrile Group: The carbonitrile group adds further functionality, allowing for additional chemical modifications and applications.
This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H17BN2O2 |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile |
InChI |
InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-8-19-14-9-11(10-18)5-6-12(13)14/h5-9H,1-4H3 |
Clé InChI |
SLFPLHWHLLASDY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


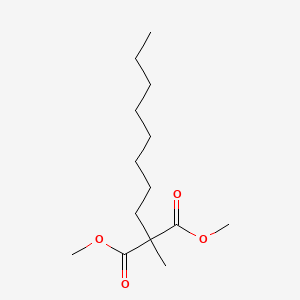
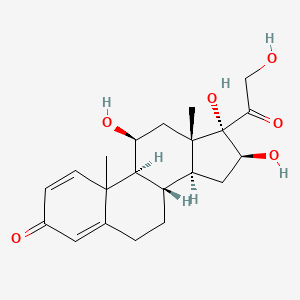

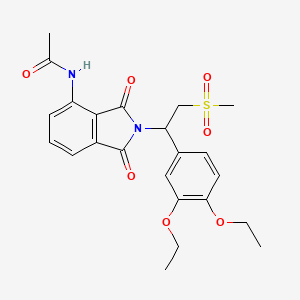
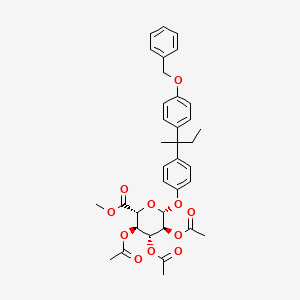
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
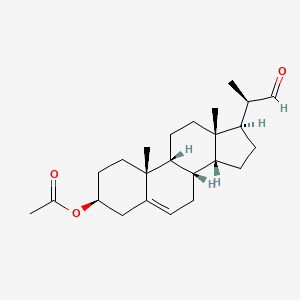
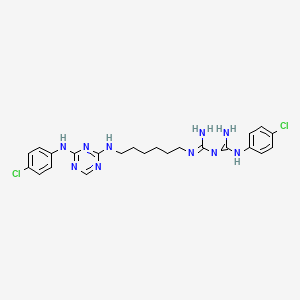
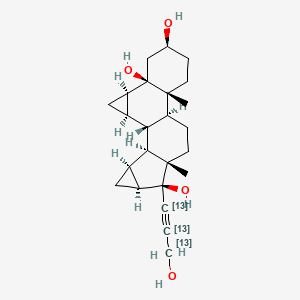
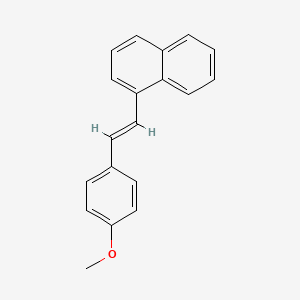
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)
